Gfsamide
Overview
Description
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Environmental and Human Health Research : Gfsamide is employed for analyzing pesticides in environmental samples such as water, air, soil, and aquatic fauna. It is also used in assessing the health risks associated with these pesticides and exploring alternative methods (Budzinski & Couderchet, 2018).
Cancer Gene Therapy : In the field of gene-directed enzyme-prodrug therapy (GDEPT), Gfsamide plays a crucial role in the improved activation of prodrugs and facilitates non-invasive imaging capabilities, significantly impacting cancer gene therapy research (Copp et al., 2017).
Regenerative Medicine : Gfsamide is utilized in controlled release systems to promote stem cell proliferation and differentiation, making it valuable in regenerative medicine research (Liu et al., 2015).
Tissue Engineering : It is also instrumental in tissue engineering strategies, where it helps mimic the natural microenvironments of tissue formation and repair. Its effectiveness in replicating cellular components involved in tissue development and healing is therapeutically significant (Chen, Zhang, & Wu, 2010).
Pharmaceutical Applications : In pharmaceuticals, Gfsamide improves the aqueous solubility and oral bioavailability of glibenclamide, which is used in diabetes treatment (Deshpande et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c15-7-12(20)17-10(6-9-4-2-1-3-5-9)14(22)18-11(8-19)13(16)21;/h1-5,10-11,19H,6-8,15H2,(H2,16,21)(H,17,20)(H,18,22);1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEUPKMISDGZTA-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)N)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908453 | |
Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(1,3-dihydroxy-1-iminopropan-2-yl)-3-phenylpropanimidato--hydrogen chlorido (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gfsamide | |
CAS RN |
103527-34-0 | |
Record name | Gfsamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103527340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(1,3-dihydroxy-1-iminopropan-2-yl)-3-phenylpropanimidato--hydrogen chlorido (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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